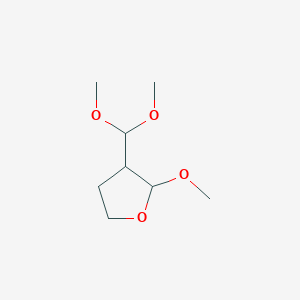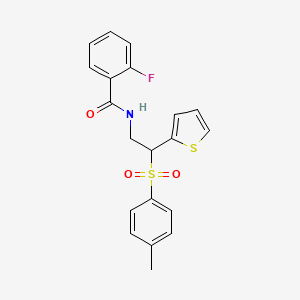
2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 protein is an anti-apoptotic protein that is overexpressed in many cancer cells, leading to increased cell survival and resistance to chemotherapy. ABT-199 has shown promising results in preclinical and clinical studies for the treatment of hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Wirkmechanismus
2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide binds to the hydrophobic groove of BCL-2 protein, preventing its interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. The selective targeting of BCL-2 protein by this compound makes it a promising therapeutic agent for the treatment of BCL-2-dependent cancers.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to tumor regression and improved survival in preclinical and clinical studies. In addition, this compound has also been shown to sensitize cancer cells to chemotherapy, enhancing the efficacy of combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide has several advantages for laboratory experiments, including its high potency and selectivity for BCL-2 protein, making it a valuable tool for studying the role of BCL-2 in cancer cell survival and apoptosis. However, this compound has some limitations, including its narrow therapeutic window and potential for off-target effects, which must be carefully considered in experimental design and interpretation of results.
Zukünftige Richtungen
For 2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide research include exploring its potential for combination therapy with other targeted agents or chemotherapy, investigating its activity in other BCL-2-dependent cancers, and developing strategies to overcome resistance to this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on the immune system.
Synthesemethoden
The synthesis of 2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide involves several steps, starting with the reaction of 4-bromo-2-fluorobenzoic acid with 2-(thiophen-2-yl)ethylamine to form 2-fluoro-N-(2-(thiophen-2-yl)ethyl)benzamide. This intermediate is then reacted with p-toluenesulfonyl chloride to form this compound. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-fluoro-N-(2-(thiophen-2-yl)-2-tosylethyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of hematological malignancies. In preclinical studies, this compound has shown selective and potent activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. In clinical trials, this compound has demonstrated high response rates and durable remissions in patients with relapsed or refractory CLL and AML.
Eigenschaften
IUPAC Name |
2-fluoro-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3S2/c1-14-8-10-15(11-9-14)27(24,25)19(18-7-4-12-26-18)13-22-20(23)16-5-2-3-6-17(16)21/h2-12,19H,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSMZTLHVKBVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

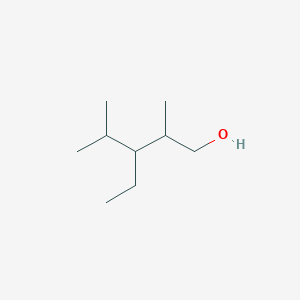
![14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate](/img/structure/B2423850.png)
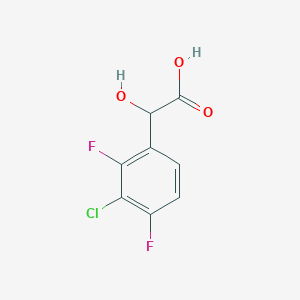
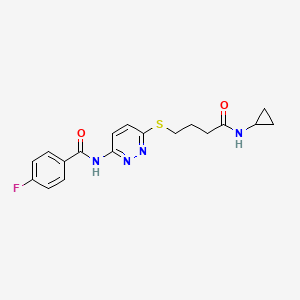
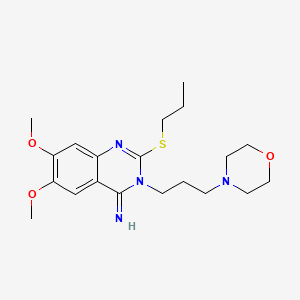
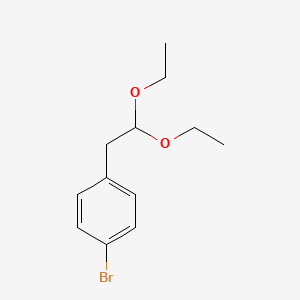
![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)
![4-[[1-(4-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2423863.png)
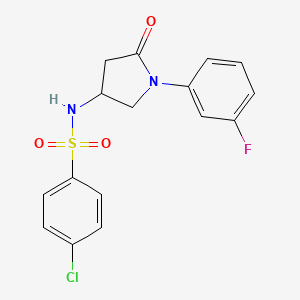
![N-(4-ethoxyphenyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2423865.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{N-[(furan-2-yl)methyl]-1-[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2423866.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2423868.png)
